molecular formula C15H22N2O4S B2720526 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide CAS No. 922040-77-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide

Cat. No.: B2720526
CAS No.: 922040-77-5
M. Wt: 326.41
InChI Key: XARYTRFPYNNJDD-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring system, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazepine ringThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethyl-4-(3-hydroxy-1-butenyl)-2-cyclohexene-1-one
  • 3-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-buten-1-ylidene)cyclohexyl-β-D-glucopyranoside

Uniqueness

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-1-sulfonamide stands out due to its unique oxazepine ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications .

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-8-22(19,20)16-11-6-7-12-13(9-11)21-10-15(2,3)14(18)17(12)4/h6-7,9,16H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYTRFPYNNJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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